Cholylhydroxamic acid
Description
Cholylhydroxamic acid (CHA) is a bile acid-derived hydroxamic acid conjugate, structurally derived from cholic acid (a primary bile acid) linked to a hydroxamic acid moiety . This modification enhances its iron-chelating properties, making it a potent oral agent for managing iron overload disorders. In a seminal 1978 study, CHA demonstrated superior efficacy in promoting fecal iron excretion in hypertransfused rats compared to other tested compounds, positioning it as a promising candidate for clinical iron chelation therapy . Its mechanism involves binding excess dietary or systemic iron, forming stable complexes excreted via the fecal route, thereby reducing oxidative stress and organ damage caused by free iron.
Properties
CAS No. |
13254-09-6 |
|---|---|
Molecular Formula |
C24H41NO5 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C24H41NO5/c1-13(4-7-21(29)25-30)16-5-6-17-22-18(12-20(28)24(16,17)3)23(2)9-8-15(26)10-14(23)11-19(22)27/h13-20,22,26-28,30H,4-12H2,1-3H3,(H,25,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
BACXIZVAQPJZOI-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
cholylhydroxamic acid cholylhydroxamic acid, (3alpha,5alpha,7alpha,12alpha)-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholylhydroxamic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxy and amide functional groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide group can produce primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, influencing their structure and function.
Comparison with Similar Compounds
CHA belongs to the hydroxamic acid class of iron chelators, which includes structurally and functionally related compounds. Below is a detailed comparison based on efficacy, toxicity, excretion pathways, and structural features.
Structural and Functional Analogues
Efficacy and Toxicity Profile
Key Findings :
CHA vs. 2,3-Dihydroxybenzoylglycine : CHA’s bile acid structure enhances intestinal targeting, resulting in higher fecal iron excretion (≈2–3× greater than 2,3-dihydroxybenzoylglycine) .
CHA vs. Tropolone : Tropolone’s toxicity (e.g., hepatotoxicity) limits its therapeutic use, whereas CHA’s safety profile remains favorable .
CHA vs. L-Histidine : CHA’s chelation efficiency surpasses L-histidine, which only marginally increases iron excretion .
Pharmacokinetic Advantages
CHA leverages bile acid transporters in the gastrointestinal tract, improving bioavailability compared to non-conjugated hydroxamic acids. This structural advantage reduces systemic toxicity and enhances localized iron binding in the gut, a critical factor for chronic use .
Chemical Similarity Considerations
Using chemical similarity models (e.g., Tanimoto coefficient), CHA shares functional groups with other hydroxamic acids but diverges due to its cholic acid backbone. This divergence likely explains its reduced toxicity compared to tropolone and higher specificity for fecal excretion .
Q & A
Q. What criteria should guide the selection of this compound concentrations in cytotoxicity assays?
- Methodological Answer : Base concentrations on:
- Physiological Relevance : Align with predicted biliary concentrations (e.g., 10–100 µM).
- Dose-Response Pilot Data : Use 3–5 log-fold dilutions to identify the LC₅₀.
- Solubility Limits : Preclude concentrations exceeding the compound’s aqueous solubility (determined via nephelometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
